molecular formula C21H16N2O2S B11765394 Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B11765394
M. Wt: 360.4 g/mol
InChI Key: PFHVWVPQHHGHPE-UHFFFAOYSA-N
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Description

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with benzyl isothiocyanate to form the benzimidazole core. This is followed by the esterification of the benzimidazole with phenyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Phenyl benzimidazole sulfonic acid: Used in sunscreens for its UV-absorbing properties.

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

Uniqueness

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate stands out due to its unique combination of the benzimidazole core with a benzylthio and phenyl ester group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

phenyl 2-benzylsulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C21H16N2O2S/c24-21(25-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20(23)26-15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

PFHVWVPQHHGHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)OC4=CC=CC=C4

Origin of Product

United States

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